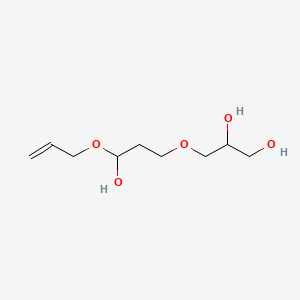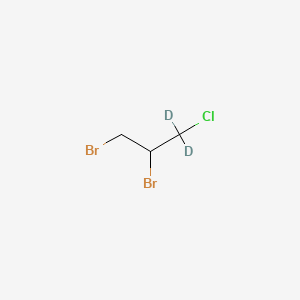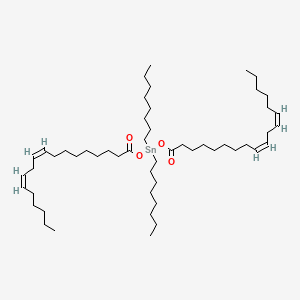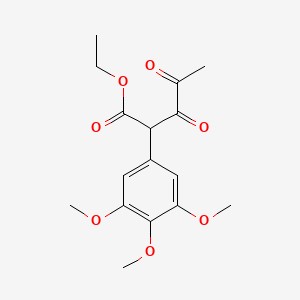
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate is an organic compound with a complex structure that includes a valerate ester, a dioxo group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate typically involves multiple steps. One common method includes the esterification of 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valeric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.
Scientific Research Applications
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dioxo-3-(3,4-dimethoxyphenyl)valerate
- Ethyl 3,4-dioxo-3-(3,4,5-trimethoxybenzyl)valerate
- Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)butyrate
Uniqueness
Ethyl 3,4-dioxo-3-(3,4,5-trimethoxyphenyl)valerate is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
71989-94-1 |
|---|---|
Molecular Formula |
C16H20O7 |
Molecular Weight |
324.32 g/mol |
IUPAC Name |
ethyl 3,4-dioxo-2-(3,4,5-trimethoxyphenyl)pentanoate |
InChI |
InChI=1S/C16H20O7/c1-6-23-16(19)13(14(18)9(2)17)10-7-11(20-3)15(22-5)12(8-10)21-4/h7-8,13H,6H2,1-5H3 |
InChI Key |
QZNGZWLGQPRBFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




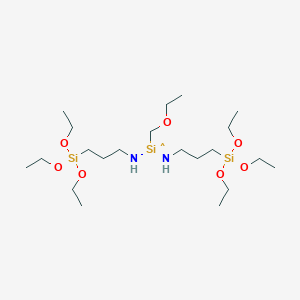
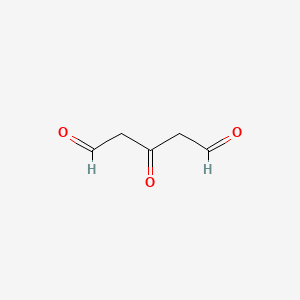
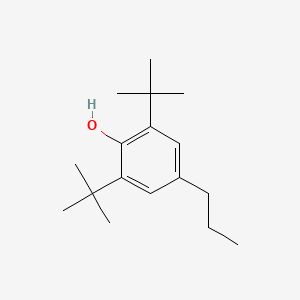
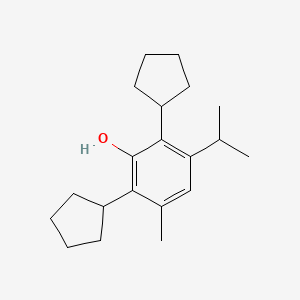
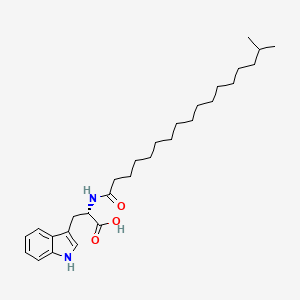
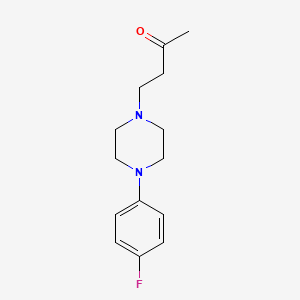

![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
